Cas no 1281169-69-4 (N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide)

N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide is a specialized organic compound featuring a sulfamoyl-substituted pyrazole core, a benzyl group, and a cyanomethyl moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of the sulfamoyl group, which is often associated with biological activity. The cyanomethyl and benzyl functionalities may enhance binding affinity or metabolic stability. This compound is suited for research applications in drug discovery, where its unique combination of electrophilic and nucleophilic sites could facilitate the development of novel therapeutic agents. Proper handling and storage are recommended due to its reactive groups.
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide structure
1281169-69-4 structure
Product name:N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide
CAS No:1281169-69-4
MF:C15H17N5O3S
MW:347.392181158066
CID:6462723
PubChem ID:53552618

N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide
    • N-benzyl-N-(cyanomethyl)-3-(4-sulfamoylpyrazol-1-yl)propanamide
    • 1281169-69-4
    • AKOS032980164
    • EN300-26680860
    • Z1014512892
    • Inchi: 1S/C15H17N5O3S/c16-7-9-19(11-13-4-2-1-3-5-13)15(21)6-8-20-12-14(10-18-20)24(17,22)23/h1-5,10,12H,6,8-9,11H2,(H2,17,22,23)
    • InChI Key: CVCYWSHRUGGWJN-UHFFFAOYSA-N
    • SMILES: S(C1C=NN(C=1)CCC(N(CC#N)CC1C=CC=CC=1)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 347.10521059g/mol
  • Monoisotopic Mass: 347.10521059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 131Ų
  • XLogP3: -0.6

N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680860-0.05g
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide
1281169-69-4 95.0%
0.05g
$212.0 2025-03-20

N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide Related Literature

Additional information on N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide

Introduction to N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide (CAS No. 1281169-69-4)

N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide, with the CAS number 1281169-69-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this molecule incorporates several key functional groups, including a benzyl group, a cyanomethyl moiety, and a 4-sulfamoyl-substituted pyrazole ring, which collectively contribute to its unique chemical and biological properties.

The N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide molecule has been extensively investigated for its potential therapeutic applications. The presence of the 4-sulfamoyl group in the pyrazole ring enhances its solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the cyanomethyl group introduces a site for further chemical modifications, allowing researchers to tailor the compound's properties for specific biological targets.

Recent studies have highlighted the importance of sulfamoyl-substituted pyrazoles in the development of novel pharmaceuticals. These compounds have shown remarkable activity against various diseases, including cancer and infectious disorders. The sulfamoyl group not only improves the pharmacokinetic properties of the molecule but also serves as a hinge point for interactions with biological targets. This has led to the exploration of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide as a lead compound in drug discovery initiatives.

In the realm of oncology, sulfamoyl-substituted pyrazoles have demonstrated significant promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The benzyl group in N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide further enhances its potential as a pharmacophore by stabilizing the molecule and improving its metabolic stability. These attributes make it an attractive candidate for further development into an anticancer therapeutic.

The cyanomethyl moiety in this compound is particularly noteworthy, as it provides a versatile handle for chemical modifications. Researchers have leveraged this group to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. This flexibility has been instrumental in optimizing the compound's pharmacological profile and preparing it for preclinical and clinical evaluations.

Advances in computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide and its biological targets. These tools have enabled researchers to predict binding modes, optimize molecular structures, and identify potential lead compounds with improved efficacy and reduced toxicity. The integration of these computational methods with traditional experimental approaches has accelerated the drug discovery process significantly.

The sulfamoyl group's role as a pharmacophore is further underscored by its presence in numerous FDA-approved drugs. This functional group is known for its ability to modulate enzyme activity and receptor binding, making it invaluable in the design of small-molecule therapeutics. The unique combination of functional groups in N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide positions it as a promising candidate for future drug development efforts.

Recent preclinical studies have demonstrated the potential of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide as an inhibitor of various kinases involved in cancer signaling pathways. These studies have shown that the compound can effectively disrupt aberrant signaling cascades that drive tumor growth and metastasis. The ability to modulate these pathways holds significant therapeutic promise and underscores the importance of sulfamoyl-substituted pyrazoles in oncology research.

The benzyl group's contribution to the compound's overall stability and bioavailability has also been well-documented. This moiety helps to shield sensitive functional groups from degradation while enhancing solubility, which is crucial for oral administration. These properties make N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide an attractive candidate for further clinical development.

In conclusion, N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide (CAS No. 1281169-69-4) represents a significant advancement in pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable asset in the search for novel therapeutics. As research continues to uncover new applications for sulfamoyl-substituted pyrazoles, compounds like this one are poised to play a crucial role in addressing some of today's most pressing medical challenges.

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